

Spectroscopic Data Interpretation of 3-Methyl-2-cyclohexen-1-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-cyclohexen-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Methyl-2-cyclohexen-1-one**, a common organic building block. The interpretation of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data is crucial for its identification and characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methyl-2-cyclohexen-1-one**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1665	Strong	C=O stretch (α,β -unsaturated ketone)
~1625	Medium	C=C stretch
~2960-2870	Medium	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1380	Medium	C-H bend (alkane)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.86	s	1H	H-2 (vinylic)
~2.33	t	2H	H-4 (α to C=O)
~2.31	t	2H	H-6 (β to C=O)
~2.00	m	2H	H-5
~1.97	s	3H	-CH ₃

s = singlet, t = triplet, m = multiplet[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~199.0	C	C=O (C1)
~161.0	C	=C-CH ₃ (C3)
~126.0	CH	=CH (C2)
~37.0	CH ₂	C4
~30.0	CH ₂	C6
~24.0	CH ₃	-CH ₃
~22.0	CH ₂	C5

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
110	35.33%	[M] ⁺ (Molecular Ion)
82	99.99%	[M - CO] ⁺
54	26.99%	
39	32.16%	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation: A few milligrams of **3-Methyl-2-cyclohexen-1-one** are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- A standard one-pulse sequence is employed.
- Key parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- To improve the signal-to-noise ratio, 8 to 16 scans are typically co-added and averaged.[[1](#)]

¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is used to provide a spectrum with single lines for each unique carbon atom and to enhance signal intensity through the Nuclear Overhauser Effect

(NOE).

- Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.
- Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[1]

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline corrections to yield the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: As **3-Methyl-2-cyclohexen-1-one** is a liquid, the neat liquid can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

- A background spectrum of the empty salt plates is recorded first.
- The sample is then placed in the spectrometer's sample compartment.
- The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[1] The final spectrum is usually presented in terms of transmittance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Introduction: A dilute solution of **3-Methyl-2-cyclohexen-1-one** in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the gas chromatograph. The GC

separates the compound from the solvent and any impurities before it enters the mass spectrometer.

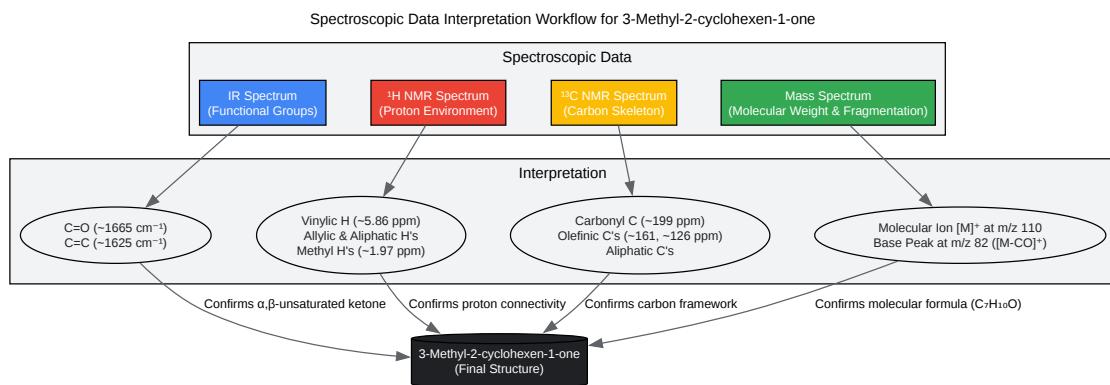
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

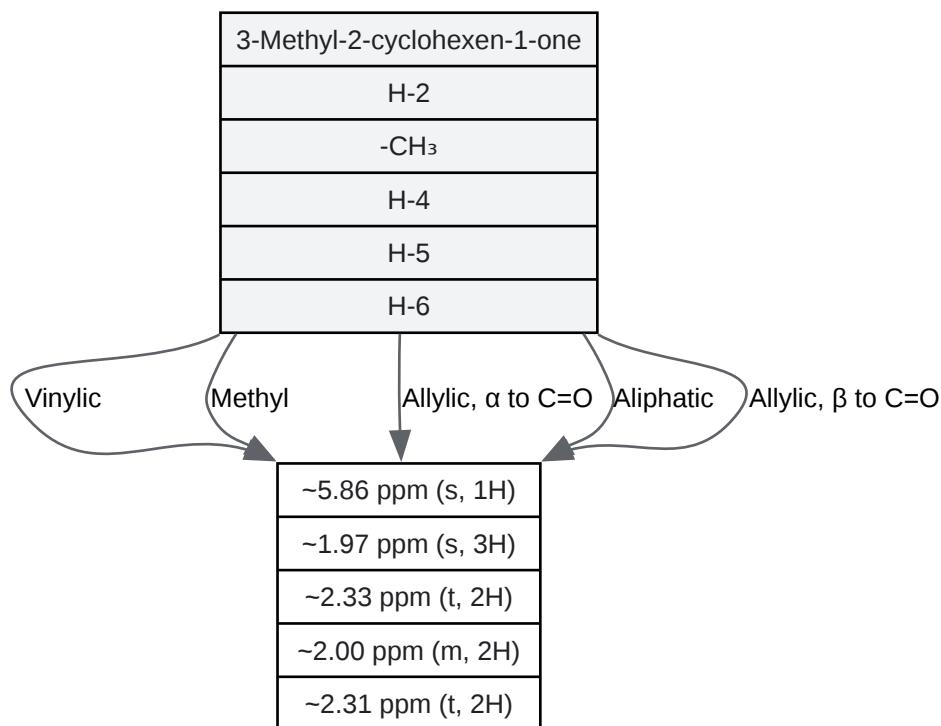
Data Interpretation and Structural Elucidation

The combined spectroscopic data provides a comprehensive picture of the molecular structure of **3-Methyl-2-cyclohexen-1-one**.

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Caption: Workflow of Spectroscopic Data Interpretation.

The IR spectrum indicates the presence of an α,β -unsaturated ketone with characteristic C=O and C=C stretching frequencies. The ^1H NMR spectrum reveals the number and connectivity of the different types of protons, including the vinylic proton and the methyl group on the double bond. The ^{13}C NMR spectrum confirms the carbon skeleton, showing the carbonyl carbon, the two olefinic carbons, and the four aliphatic carbons. Finally, the mass spectrum provides the molecular weight of the compound (110 g/mol) and a characteristic fragmentation pattern, with the base peak at m/z 82 corresponding to the loss of a neutral carbon monoxide molecule.

Key ^1H NMR Signal Assignments for 3-Methyl-2-cyclohexen-1-one[Click to download full resolution via product page](#)

Caption: ^1H NMR Signal to Structure Correlation.

This guide provides a foundational understanding of the spectroscopic characteristics of **3-Methyl-2-cyclohexen-1-one**, which is essential for its unambiguous identification and use in further research and development activities.

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References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b144701)
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